molecular formula C19H22FN3O4 B193960 Gatifloxacin hydrochloride CAS No. 160738-57-8

Gatifloxacin hydrochloride

Cat. No. B193960
M. Wt: 375.4 g/mol
InChI Key: XUBOMFCQGDBHNK-UHFFFAOYSA-N
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Description

Gatifloxacin hydrochloride is a synthetic broad-spectrum 8-methoxyfluoroquinolone antibacterial agent. It is active against both Gram-positive and Gram-negative bacteria and is used to treat or prevent infections that are proven or strongly suspected to be caused by bacteria . It is a fourth-generation fluoroquinolone that inhibits the bacterial enzymes DNA gyrase and topoisomerase IV .


Synthesis Analysis

While specific synthesis details for Gatifloxacin hydrochloride were not found, it is known that Gatifloxacin is an 8-methoxy fluoroquinolone antibacterial agent . It has a broader spectrum of antibacterial activity than older fluoroquinolones like ciprofloxacin .


Molecular Structure Analysis

The molecular formula of Gatifloxacin hydrochloride is C19H23ClFN3O4 . Its average mass is 411.855 Da and its monoisotopic mass is 411.136108 Da .


Chemical Reactions Analysis

A stability-indicating reversed-phase liquid chromatographic method has been developed for quantitative analysis of Gatifloxacin, its degradation products, and its process-related impurities in bulk samples and in pharmaceutical dosage forms . Substantial degradation was observed during oxidative hydrolysis .


Physical And Chemical Properties Analysis

Gatifloxacin hydrochloride has a molecular weight of 411.86 . It is soluble in DMSO (4 mg/mL) and water (20 mg/mL) .

Scientific Research Applications

Antimicrobial Activity

Gatifloxacin, a fluoroquinolone family drug, demonstrates effective antimicrobial activity against both Gram-positive and Gram-negative bacteria. It is widely used in human infection control. Its degradation in water by hydroxyl radicals, generated by the UV254 nm/H2O2 process, has been investigated to evaluate the reduction of antimicrobial activity against these bacteria. This study shows that hydroxyl radicals can degrade fluoroquinolone and remove antimicrobial activity from aqueous solutions, highlighting gatifloxacin's application in environmental contexts (Caianelo et al., 2017).

Treatment of Helicobacter pylori

Gatifloxacin-based triple therapy has been studied as a third-line treatment for Helicobacter pylori eradication. This emphasizes its role in treating specific bacterial infections beyond its general antimicrobial properties (Nishizawa et al., 2008).

Pharmacokinetics and Drug Delivery

Studies have explored gatifloxacin's pharmacokinetics, revealing high oral bioavailability and broad tissue distribution. This research is crucial for understanding how gatifloxacin is processed and used by the body, impacting its clinical applications (Grasela, 2000). Additionally, research on enhancing gatifloxacin's trans-corneal delivery using ultrasound treatment sheds light on innovative methods to improve drug efficacy for ocular infections (Jegal et al., 2018).

Pediatric Applications

Gatifloxacin has been investigated for treating otitis media in children, demonstrating its potential in pediatric medicine. This research is vital for expanding gatifloxacin's applications to different age groups (Rubino et al., 2007).

Ophthalmic Use

Research into gatifloxacin ophthalmic solutions and inserts for treating bacterial conjunctivitis and other eye infections highlights its application in ophthalmology. These studies indicate its effectiveness and safety for topical ocular use, distinguishing it from systemic applications (Schultz, 2012), (Upendra et al., 2009).

Safety And Hazards

Gatifloxacin hydrochloride is toxic and can cause moderate to severe irritation to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

Future Directions

Gatifloxacin has an extended spectrum of antibacterial activity and provides better coverage of Gram-positive organisms (e.g., S. pneumoniae) than some older fluoroquinolones . It has favorable pharmacokinetic properties, is administered once daily, and is at least as well tolerated as other fluoroquinolones . It is a useful addition to the fluoroquinolones currently available for use in the clinical setting and has an important role in the management of adult patients with various bacterial infections .

properties

IUPAC Name

1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O4.ClH/c1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26;/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQYBNVXJQVIRGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClFN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gatifloxacin hydrochloride

CAS RN

121577-32-0
Record name Gatifloxacin hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121577320
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GATIFLOXACIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3J4S9UD4E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
70
Citations
N Sharma, A Samal, R Sharma, R Tandon… - Eye & Contact …, 2012 - journals.lww.com
… Gatifloxacin hydrochloride in addition to amikacin sulphate is beneficial for donor eye … However, in our study, gatifloxacin hydrochloride in addition to amikacin sulphate was …
Number of citations: 3 journals.lww.com
DS Zhang, W Liu, YP Li, CQ Hu - JPC-Journal of Planar …, 2013 - akjournals.com
… at low levels, were detected from gatifloxacin hydrochloride sesquihydrate (5*). Impurities #… -GTFX) could be detected from gatifloxacin hydrochloride provided by other 6 manufacturers, …
Number of citations: 9 akjournals.com
S Arthanari, G Mani, JH Jang, JO Choi… - Artificial cells …, 2016 - Taylor & Francis
… The optimum ratio (3/7) was used to load gatifloxacin hydrochloride (GH) (1wt %), found to form smooth fibers with uniform structures. The drug entrapment in the composite nanofibers …
Number of citations: 63 www.tandfonline.com
L Jiang, G Mo, C Yu, D Ya, X He, W Mo… - Colloids and Surfaces B …, 2019 - Elsevier
… A new method for determination of gatifloxacin hydrochloride (GAT) by reduced graphene oxide-copper sulfide (rGO-CuS) composite coupled with graphite-like carbon nitride …
Number of citations: 25 www.sciencedirect.com
Z Dousheng, C Yan, L Yaping… - Die Pharmazie-An …, 2012 - ingentaconnect.com
… Gatifloxacin hydrochloride samples from five different manufacturers contained a heterogeneous group of impurities at different concentrations, which mainly consisted of F-GTFX, HD-…
Number of citations: 6 www.ingentaconnect.com
SA Abdel-Gawad, MA Alamri - Tropical Journal of Pharmaceutical Research, 2023 - ajol.info
… Purpose: To determine gatifloxacin hydrochloride (GTF) levels … cum sensitive determination of gatifloxacin hydrochloride (GTF) … for sensitive determination of gatifloxacin hydrochloride. …
Number of citations: 4 www.ajol.info
SH Lee, J Teo, D Heng, WK Ng, HK Chan… - European journal of …, 2013 - Elsevier
… Ciprofloxacin hydrochloride, gatifloxacin hydrochloride, and lysozyme are currently administered either intravenously or orally and have all yet to be developed and tested for the …
Number of citations: 47 www.sciencedirect.com
D Heng, SH Lee, J Teo, WK Ng, HK Chan… - AIP Conference …, 2013 - pubs.aip.org
… All bacteria species and strains used in the studies were susceptible to ciprofloxacin hydrochloride and gatifloxacin hydrochloride, showing MICs of either 0.25 μg/mL or 0.5 μg/mL. …
Number of citations: 5 pubs.aip.org
SH Lee, J Teo, D Heng, Y Zhao, WK Ng… - European Journal of …, 2015 - Elsevier
… In this work, ciprofloxacin hydrochloride (CIP) and gatifloxacin hydrochloride (GAT) were selected as the synergistic antibiotic pair (Lee et al., 2013), while ambroxol hydrochloride (AMB…
Number of citations: 21 www.sciencedirect.com
MD Pawar, GVN Rathna, S Agrawal… - Materials Science and …, 2015 - Elsevier
… polymer compositions of thermoresponsive, poly(N-isopropylacrylamide), egg albumen and poly(ε-caprolactone) blend solutions with and without a drug [gatifloxacin hydrochloride, Gati…
Number of citations: 49 www.sciencedirect.com

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